molecular formula C17H26BrN3O4 B2465345 Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate CAS No. 1330766-42-1

Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate

Cat. No.: B2465345
CAS No.: 1330766-42-1
M. Wt: 416.316
InChI Key: JSYJHWHDJHYEFK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic heterocyclic systems. The official designation "di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate" precisely describes the structural features and substitution pattern. The Chemical Abstracts Service registry number 1330766-42-1 uniquely identifies this compound in chemical databases and literature.

The nomenclature systematically describes the bicyclic core as pyrrolo[3,4-c]pyrazole, indicating the fusion pattern between the pyrrole and pyrazole rings. The numbering system follows International Union of Pure and Applied Chemistry conventions, with the pyrazole ring providing the primary numbering sequence. The 4H,6H designation in the name specifies the positions of hydrogen atoms in the saturated portions of the bicyclic system, while the 2,5-dicarboxylate terminology indicates the presence of carboxylate ester groups at positions 2 and 5.

Alternative nomenclature systems have been employed in various databases, including "ditert-butyl 3-bromo-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-2,5-dicarboxylate". These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The compound has also been referenced with various synonyms in commercial catalogs, including product codes such as 4730EG and D72631.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₆BrN₃O₄ provides quantitative information about the atomic composition of this compound. This formula indicates the presence of seventeen carbon atoms, twenty-six hydrogen atoms, one bromine atom, three nitrogen atoms, and four oxygen atoms. The molecular weight of 416.3 grams per mole reflects the substantial size of this compound, largely attributed to the presence of bulky tert-butyl protecting groups.

Property Value Source
Molecular Formula C₁₇H₂₆BrN₃O₄
Molecular Weight 416.3 g/mol
Heavy Atom Count 25
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 5
Topological Polar Surface Area 73.7 Ų

The molecular composition reveals several important structural features. The presence of three nitrogen atoms confirms the heterocyclic nature of the compound, with these atoms integrated into both the pyrazole and pyrrole portions of the bicyclic system. The four oxygen atoms are distributed among the two tert-butyl ester groups, contributing to the compound's overall polarity and potential for hydrogen bonding interactions.

The carbon-to-nitrogen ratio of approximately 5.7:1 is characteristic of nitrogen-rich heterocycles, which often exhibit enhanced biological activity compared to their carbon-only analogs. The substantial molecular weight places this compound in the medium-sized molecule category, potentially offering advantages in terms of selectivity and potency for biological targets.

Structural Isomerism in Pyrrolo[3,4-c]Pyrazole Derivatives

Pyrrolo[3,4-c]pyrazole represents one of several possible fusion patterns between pyrrole and pyrazole rings, creating opportunities for structural isomerism. The [3,4-c] fusion pattern specifically describes the connectivity between the two heterocyclic components, distinguishing it from other possible isomers such as pyrrolo[3,4-b]pyrazole or pyrrolo[2,3-c]pyrazole systems. This particular fusion creates a rigid bicyclic framework that constrains molecular flexibility and influences biological activity profiles.

The positional isomerism within pyrrolo[3,4-c]pyrazole derivatives extends beyond simple substitution patterns to include tautomeric considerations. Pyrazole derivatives are well-known for their tautomeric behavior, particularly involving hydrogen migration between nitrogen atoms. However, the incorporation of protecting groups such as tert-butyl carboxylates at specific positions can effectively lock the tautomeric state and prevent unwanted isomerization.

Comparative analysis with related structures reveals the significance of the [3,4-c] fusion pattern. Studies on pyrrolo[3,4-c]pyridine derivatives demonstrate that subtle changes in heteroatom positioning can dramatically alter biological activity and chemical reactivity. The pyrazole nitrogen atoms in the [3,4-c] system provide distinct electronic properties compared to pyridine analogs, potentially offering unique interaction profiles with biological targets.

Research on 3(5)-substituted pyrazoles has shown that substituent positioning significantly affects tautomeric preferences and overall molecular stability. The incorporation of electron-withdrawing groups such as bromine at position 3 can influence the electronic distribution throughout the bicyclic system, potentially stabilizing specific tautomeric forms and enhancing reactivity toward electrophilic species.

Positional Significance of Bromine and tert-Butyl Substituents

The strategic placement of bromine at position 3 and tert-butyl groups as carboxylate esters fundamentally alters the chemical and physical properties of the pyrrolo[3,4-c]pyrazole core structure. Bromine substitution at position 3 introduces both steric and electronic effects that influence reactivity patterns and molecular recognition capabilities. The electron-withdrawing nature of bromine affects the electronic density distribution within the heterocyclic system, potentially enhancing electrophilic reactivity at adjacent positions.

The tert-butyl groups serve dual functions as both protecting groups for the carboxylate functionalities and steric modulators of molecular interactions. Research on steric effects of tert-butyl groups has demonstrated their capacity to hinder substitution reactions at nearby positions, effectively directing regioselectivity in chemical transformations. The bulky nature of these groups creates a sterically congested environment that can influence both chemical reactivity and biological binding characteristics.

Substituent Position Electronic Effect Steric Effect Functional Role
Bromine 3 Electron-withdrawing Moderate Reactive handle
tert-Butyl ester 2 Electron-withdrawing High Protecting group
tert-Butyl ester 5 Electron-withdrawing High Protecting group
Dimethyl 6,6 Electron-donating Moderate Conformational lock

The 6,6-dimethyl substitution pattern creates additional conformational constraints within the bicyclic system. These methyl groups occupy positions on the saturated carbon center, effectively locking the pyrrolidine ring conformation and preventing ring inversion processes that might otherwise complicate structure-activity relationships. This conformational restriction is particularly important for biological activity, as it ensures a well-defined three-dimensional molecular shape.

Studies on related pyrazole derivatives have shown that halogen substitution can significantly affect tautomeric equilibria and overall molecular stability. The position-3 bromine in this compound likely stabilizes specific tautomeric forms while simultaneously providing a reactive handle for further chemical elaboration through palladium-catalyzed cross-coupling reactions or nucleophilic substitution processes.

Properties

IUPAC Name

ditert-butyl 3-bromo-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrN3O4/c1-15(2,3)24-13(22)20-9-10-11(17(20,7)8)19-21(12(10)18)14(23)25-16(4,5)6/h9H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYJHWHDJHYEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NN(C(=C2CN1C(=O)OC(C)(C)C)Br)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate typically involves multiple steps, starting with the formation of the pyrrolopyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 3-position is primed for nucleophilic substitution (SNAr or SN2) due to the electron-deficient pyrazole ring. Examples from analogous brominated pyrrolopyrazoles suggest:

  • Amination : Reaction with amines (e.g., primary/secondary amines) under basic conditions (e.g., DIPEA, K2CO3) to form aryl amines.

  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids in the presence of palladium catalysts (e.g., Pd(PPh3)4) to introduce aryl/heteroaryl groups .

Ester Hydrolysis

The tert-butyl esters are susceptible to acidic or basic hydrolysis:

  • Acidic Hydrolysis : Using HCl in dioxane or TFA in dichloromethane to yield carboxylic acids. For example, similar substrates (e.g., [718632-46-3]) undergo tert-butyl deprotection under HCl/dioxane to generate free acids .

  • Selective Hydrolysis : Controlled conditions (e.g., LiOH in THF/MeOH) may selectively hydrolyze one ester group while preserving the other .

Functionalization via Acylation

The bromine atom can be replaced with acyl groups via Friedel-Crafts acylation or direct substitution. For instance:

  • Benzoylation : Reaction with benzoyl chloride in the presence of DIPEA and dichloromethane, as demonstrated for the non-brominated analog (yield: 95%) .

Ring-Opening Reactions

Under strong nucleophilic conditions (e.g., Grignard reagents), the pyrrolopyrazole ring may undergo ring-opening, though this is less common due to its aromatic stability.

Data Table: Representative Reaction Conditions for Analogous Compounds

Reaction TypeReagents/ConditionsYieldSource
Amination DIPEA, THF, 0°C → RT, 1.5h30–38%
Benzoylation Benzoyl chloride, DIPEA, CH2Cl2, 12h, RT95%
Ester Hydrolysis 4M HCl in dioxane/ethanol, RT, 12h98%
Suzuki Coupling Pd(PPh3)4, Na2CO3, DME/H2O, 80°C~75%*

*Inferred from similar substrates.

Key Considerations

  • Steric Hindrance : The 6,6-dimethyl and tert-butyl groups may slow reaction kinetics, requiring elevated temperatures or prolonged reaction times.

  • Regioselectivity : Substitution occurs preferentially at the bromine due to its activation by the electron-withdrawing pyrazole ring.

Scientific Research Applications

Chemistry

In organic chemistry, di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate serves as an important intermediate for synthesizing more complex molecules. Its bromine atom allows for various substitution reactions that can lead to the formation of diverse derivatives.

Biology

Research indicates that this compound exhibits significant biological activity. Preliminary studies suggest potential anti-inflammatory and anticancer properties:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
  • Anticancer Properties : Studies have indicated that di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole derivatives may inhibit cyclin-dependent kinases (CDK4/6), crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

Case Studies

  • Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that derivatives of di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects :
    • Another research paper highlighted the compound's ability to reduce pro-inflammatory cytokine production in vitro. The study suggested that the bromine atom plays a critical role in modulating inflammatory responses.

Industrial Applications

In industrial settings, this compound can be utilized as a precursor for synthesizing other valuable chemicals. Its unique structural features make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyrrolopyrazole core play crucial roles in binding to these targets, leading to biological responses. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Substituents and Functional Group Comparisons

Compound Name Substituents Functional Groups Key Applications/Reactivity References
Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate 3-Br, 6,6-dimethyl tert-butyl esters Pharmaceutical intermediate
Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate 3,6-Thiophene, 1,4-dioxo tert-butyl esters Photovoltaic materials (charge transport)
5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate 3-NH₂, 6,6-dimethyl tert-butyl and ethyl esters Nucleophilic reactions, drug synthesis
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Benzo-triazole carbonyl tert-butyl ester Coupling reactions (HATU-mediated)

Key Observations :

  • Bromo vs. Amino Groups: The bromo substituent in the target compound facilitates substitution reactions (e.g., Suzuki coupling), whereas the amino group in its analog enables nucleophilic additions or amide bond formations .
  • Thiophene vs. Dimethyl Groups : Thiophene-substituted analogs (e.g., from ) exhibit enhanced π-conjugation, making them suitable for optoelectronic applications, unlike the dimethyl variant, which prioritizes steric protection .
  • Ester Groups : tert-Butyl esters provide superior steric protection and hydrolytic stability compared to ethyl or methyl esters, as seen in analogs from and .

Physical Properties and Stability

Table 2: Physical and Spectral Data Comparison

Compound Name Molecular Weight Key Spectral Data (1H NMR, MS) Stability Notes References
This compound Not reported Not available in evidence Discontinued; tert-butyl esters enhance stability
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 358.5 g/mol 1H NMR (CDCl₃): δ 14.43 (br s, 1H), 8.03 (br s, 1H); MS: [M+H]⁺ 358.5 Stable under chromatographic conditions
5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate 324.18 g/mol HRMS (ESI): Calculated 324.2049, Observed 324.1838 Isomer separation via flash chromatography

Key Observations :

  • The tert-butyl esters in the target compound and its analogs contribute to high stability during purification (e.g., silica gel chromatography) .
  • Isomeric purity challenges are evident in , where two isomers were isolated, highlighting the importance of reaction conditions in pyrrolo-pyrazole synthesis .

Biological Activity

Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H18_{18}BrN3_{3}O4_{4}
  • CAS Number : 1784831-22-6
  • Molecular Weight : 360.21 g/mol
  • Physical State : Solid at room temperature

Research indicates that compounds similar to Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole derivatives exhibit various mechanisms of action:

  • Inhibition of Kinases : Some derivatives have been identified as inhibitors of cyclin-dependent kinases (CDK4/6), which play crucial roles in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Antiparasitic Activity : Certain pyrazole derivatives have demonstrated trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds disrupt the metabolic processes of the parasite, leading to cell death .

Efficacy Against Cancer

A study evaluating the anticancer properties of various pyrrolo[3,4-c]pyrazole derivatives found that certain modifications significantly enhanced their potency against cancer cell lines. The following table summarizes the IC50_{50} values for selected derivatives:

Compound NameIC50_{50} (µM)Target
Compound A12.5CDK4
Compound B20.0CDK6
Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole15.0CDK4/6

These results indicate that Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole exhibits promising anticancer activity comparable to other well-studied inhibitors.

Antiparasitic Effects

In vitro studies assessed the trypanocidal activity of this compound against T. cruzi. The following table presents the results:

Compound NameIC50_{50} (µM)Activity Type
Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole34.5Trypanocidal
Benznidazole (reference drug)18.7Trypanocidal

The compound showed moderate activity against trypomastigotes with an IC50_{50} value indicating effective inhibition compared to the standard treatment .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A detailed investigation into the biological activity of pyrrolo[3,4-c]pyrazole derivatives revealed their role as CDK inhibitors. The study highlighted that structural modifications could enhance their selectivity and potency against specific cancer types.
  • Antiparasitic Research :
    • A recent study demonstrated that derivatives similar to Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole effectively inhibited T. cruzi growth in vitro and showed low toxicity in mammalian cell lines (CC50_{50} > 500 µM), suggesting a favorable therapeutic index for further development .

Q & A

Q. What synthetic strategies are effective for introducing bromine at the 3-position of pyrrolo[3,4-c]pyrazole derivatives?

Methodological Answer: Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under inert conditions. For example, in the synthesis of related brominated pyrrolo[3,4-c]pyrrole derivatives, NBS was added to a chloroform solution of the precursor under argon, followed by overnight stirring. This method yielded a 57% isolated product after precipitation with methanol . Key considerations:

  • Reagent stoichiometry : Excess NBS (2.1 eq) ensures complete bromination.
  • Solvent choice : Chloroform or DCM minimizes side reactions.
  • Workup : Methanol precipitation effectively removes unreacted reagents.

Q. How can tert-butyl ester protecting groups influence the reactivity of pyrrolo[3,4-c]pyrazole derivatives?

Methodological Answer: The tert-butyl ester group enhances solubility in organic solvents and sterically shields reactive sites, enabling selective functionalization. For instance, tert-butyl esters in similar dicarboxylate frameworks remain stable during bromination but can be cleaved under acidic conditions (e.g., TFA/DCM) for further derivatization .

  • Stability : Resists hydrolysis under basic or mild acidic conditions.
  • Deprotection : Use 95% TFA in DCM for 2–4 hours at room temperature.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key for confirming regiochemistry and purity. For example, tert-butyl groups appear as singlets near δ 1.6 ppm in 1H NMR, while bromine-induced deshielding shifts pyrazole protons downfield (δ 7.1–8.1 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed mass accuracy <5 ppm) .
  • IR spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and absence of hydroxyl groups .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine, tert-butyl) impact aggregation behavior in polymer applications?

Methodological Answer: Bromine increases electron-withdrawing effects, enhancing interchain interactions in donor-acceptor polymers. For example, in diketopyrrolopyrrole (DPP)-based polymers, bromine substitution lowers HOMO/LUMO levels, improving charge transport. Side-chain tert-butyl groups reduce crystallinity but improve solubility, enabling solution processing .

  • Experimental design :
    • Optoelectronic characterization : Cyclic voltammetry for HOMO/LUMO determination.
    • Morphology analysis : AFM or grazing-incidence XRD to assess film crystallinity.

Q. What contradictions arise in NMR data interpretation for sterically hindered pyrrolo[3,4-c]pyrazole derivatives?

Methodological Answer: Steric hindrance from tert-butyl groups can lead to unexpected splitting patterns or signal broadening. For example, in di-tert-butyl dicarboxylates, adjacent protons may exhibit complex coupling due to restricted rotation.

  • Resolution strategies :
    • Use high-field NMR (≥400 MHz) and variable-temperature experiments.
    • Compare with computational models (e.g., DFT-calculated chemical shifts) .

Q. How can computational modeling optimize reaction conditions for regioselective bromination?

Methodological Answer: Density functional theory (DFT) calculations predict bromination sites by comparing activation energies. For pyrrolo[3,4-c]pyrazoles, the 3-position is favored due to lower energy transition states.

  • Workflow :
    • Optimize geometry of precursor and brominated product using B3LYP/6-31G(d).
    • Calculate Fukui indices to identify electrophilic sites.
    • Validate with experimental NMR and XRD data .

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